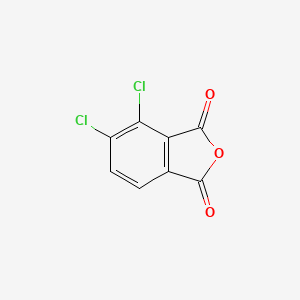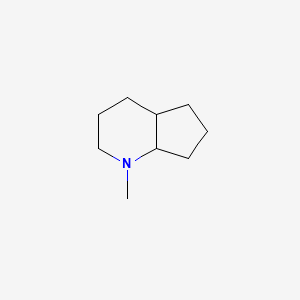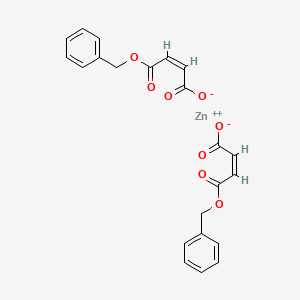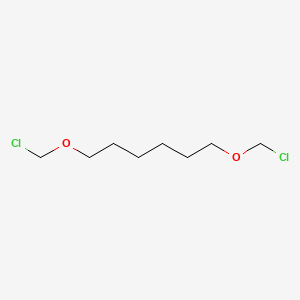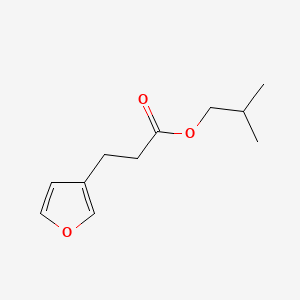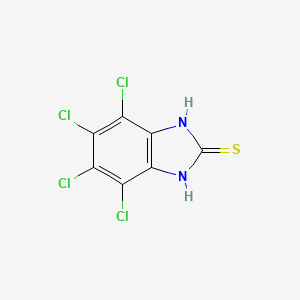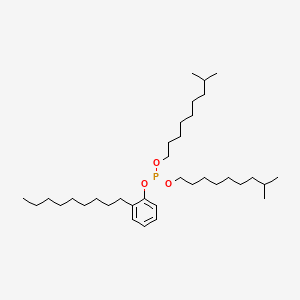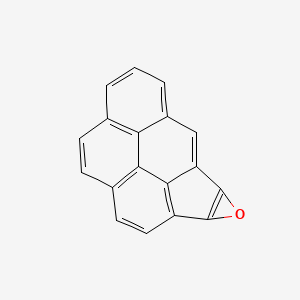
Limacusine, O-methyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Limacusine, O-methyl is a complex organic compound with the molecular formula C38H42N2O6 It is a derivative of the alkaloid limacusine, which is known for its diverse biological activities this compound is characterized by its unique structure, which includes multiple aromatic rings and ether linkages
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Limacusine, O-methyl typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the methylation of limacusine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-pressure reactors and continuous flow systems to enhance the efficiency and yield of the compound. Purification is achieved through techniques such as column chromatography and recrystallization.
化学反応の分析
Types of Reactions: Limacusine, O-methyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert this compound into its reduced forms, such as alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ether linkages, where nucleophiles like hydroxide ions can replace the methoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Hydroxyl derivatives.
科学的研究の応用
Limacusine, O-methyl has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studies have shown its potential as an inhibitor of certain enzymes, making it a candidate for biochemical research.
Medicine: Preliminary research suggests that this compound may have anticancer properties, and it is being investigated for its potential use in cancer therapy.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of Limacusine, O-methyl involves its interaction with molecular targets such as enzymes and receptors. It is believed to exert its effects by binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth. The exact molecular pathways involved are still under investigation, but it is known to affect pathways related to cell proliferation and apoptosis.
類似化合物との比較
Limacusine, O-methyl can be compared with other similar compounds, such as:
Limacusine: The parent compound, which lacks the methyl group, has different biological activities and chemical properties.
O-methyl derivatives of other alkaloids: These compounds share the methylation pattern but differ in their core structures, leading to variations in their biological activities.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity
特性
CAS番号 |
13017-15-7 |
|---|---|
分子式 |
C38H42N2O6 |
分子量 |
622.7 g/mol |
IUPAC名 |
(1R,14R)-6,20,21,25-tetramethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaene |
InChI |
InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)18-24-9-12-31(41-3)33(19-24)45-27-10-7-23(8-11-27)17-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30-/m1/s1 |
InChIキー |
FBCXFKWMGIWMJQ-LOYHVIPDSA-N |
異性体SMILES |
CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=CC(=C(C=C7CCN6C)OC)O3)OC)OC)OC |
正規SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


